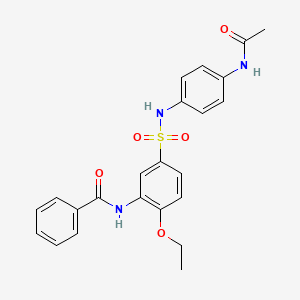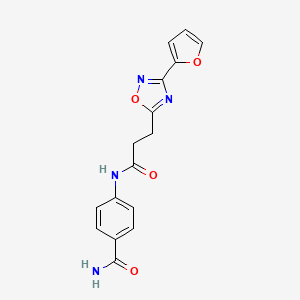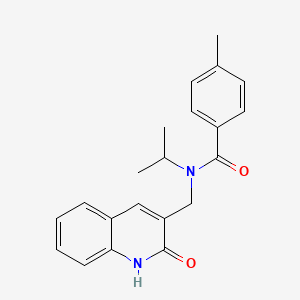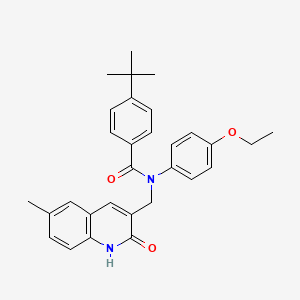
3-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-(2-ethoxyphenyl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-(2-ethoxyphenyl)propanamide is a chemical compound that has gained attention in the scientific community due to its potential applications in research. This compound is commonly referred to as CP-47,497 or simply CP-47. CP-47 is a synthetic cannabinoid that has been found to have effects similar to those of tetrahydrocannabinol (THC), the active ingredient in marijuana. However, unlike THC, CP-47 is not a naturally occurring substance and must be synthesized in a laboratory.
作用機序
CP-47 exerts its effects by binding to cannabinoid receptors in the brain and other parts of the body. These receptors are part of the endocannabinoid system, which is involved in regulating a wide range of physiological processes, including pain sensation, appetite, mood, and immune function. When CP-47 binds to these receptors, it can activate or inhibit various signaling pathways, leading to a range of physiological effects.
Biochemical and Physiological Effects:
CP-47 has been found to have a range of biochemical and physiological effects, including analgesic (pain-relieving), anti-inflammatory, and anti-cancer properties. It has also been shown to have neuroprotective effects, meaning that it may help to protect the brain from damage caused by various insults, such as stroke, traumatic brain injury, or neurodegenerative diseases.
実験室実験の利点と制限
One of the main advantages of using CP-47 in lab experiments is that it allows researchers to study the effects of cannabinoids without the confounding factors associated with natural marijuana use, such as variability in dosage and purity. However, there are also some limitations to using CP-47, including the fact that it is a synthetic compound that may not accurately reflect the effects of natural cannabinoids. Additionally, there may be ethical concerns associated with using synthetic cannabinoids in animal or human studies.
将来の方向性
There are many potential future directions for research on CP-47 and other synthetic cannabinoids. One area of interest is the development of novel drugs based on CP-47 that may have improved therapeutic properties compared to natural cannabinoids. Another area of interest is the study of the endocannabinoid system and its role in various physiological processes, including pain sensation, inflammation, and immune function. Finally, there is a need for further research on the safety and efficacy of synthetic cannabinoids, both in laboratory settings and in clinical trials.
合成法
The synthesis of CP-47 involves several steps and requires specialized equipment and expertise. The first step in the synthesis process is the preparation of the starting materials. This involves the synthesis of 2-chlorobenzyl chloride, which is then reacted with 1,2,4-oxadiazole to form the intermediate product. The intermediate product is then reacted with 2-ethoxyphenylpropanoic acid to form the final product, CP-47.
科学的研究の応用
CP-47 has been used extensively in scientific research to study the endocannabinoid system, which is a complex network of receptors and signaling molecules that play a critical role in regulating a wide range of physiological processes. CP-47 has been found to bind to the same receptors as 3-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-(2-ethoxyphenyl)propanamide, and can therefore be used as a tool to study the effects of cannabinoids on the body.
特性
IUPAC Name |
3-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(2-ethoxyphenyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClN3O3/c1-2-25-16-10-6-5-9-15(16)21-17(24)11-12-18-22-19(23-26-18)13-7-3-4-8-14(13)20/h3-10H,2,11-12H2,1H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZSIJYWRDLVURA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)CCC2=NC(=NO2)C3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[4-methoxy-3-(pyrrolidine-1-sulfonyl)benzoyl]-4-methylpiperazine](/img/structure/B7709772.png)







![8-bromo-5-(4-(4-methoxyphenyl)piperazine-1-carbonyl)-1H-pyrrolo[3,2,1-ij]quinolin-6(2H)-one](/img/structure/B7709810.png)




![N-(1-ethyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-(m-tolyloxy)acetamide](/img/structure/B7709857.png)